![molecular formula C12H5ClO3 B12566592 Naphtho[2,3-b]furan-4,9-dione, 2-chloro- CAS No. 189763-10-8](/img/structure/B12566592.png)
Naphtho[2,3-b]furan-4,9-dione, 2-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,3-b]furan-4,9-dione, 2-chloro- is a chemical compound that belongs to the class of naphthofuranquinones This compound is characterized by a fused ring structure consisting of a naphthalene ring and a furan ring, with a chlorine atom attached to the quinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for Naphtho[2,3-b]furan-4,9-dione involves a palladium-catalyzed reverse hydrogenolysis process. This method entails the coupling of 2-hydroxy-1,4-naphthoquinones with olefins in the presence of commercially available palladium on carbon (Pd/C) as a catalyst. The reaction proceeds without the need for oxidants or hydrogen acceptors, making it an environmentally friendly approach .
Another method involves a visible-light-mediated [3+2] cycloaddition reaction. This approach uses visible light to drive the cycloaddition of naphthoquinones with suitable dienophiles, resulting in the formation of Naphtho[2,3-b]furan-4,9-dione derivatives. This method is notable for its excellent regioselectivity and functional group tolerance .
Industrial Production Methods
Industrial production of Naphtho[2,3-b]furan-4,9-dione, 2-chloro- typically involves large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed processes and visible-light-mediated reactions allows for efficient and scalable production of this compound, with minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[2,3-b]furan-4,9-dione, 2-chloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthofuranquinones, hydroquinone derivatives, and other functionalized naphtho[2,3-b]furan-4,9-diones.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and materials.
Industry: Naphtho[2,3-b]furan-4,9-dione derivatives are used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Naphtho[2,3-b]furan-4,9-dione, 2-chloro- involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and other proliferative disorders . Additionally, the compound can inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Naphtho[2,3-b]furan-4,9-dione, 2-chloro- can be compared with other similar compounds, such as:
Naphtho[2,3-b]thiophene-4,9-dione: This compound has a sulfur atom in place of the oxygen atom in the furan ring and exhibits similar redox properties and biological activities.
Naphtho[2,3-b]furan-4,9-dione: The parent compound without the chlorine substitution, which also shows significant biological activities and is used in similar applications.
The uniqueness of Naphtho[2,3-b]furan-4,9-dione, 2-chloro- lies in its specific substitution pattern, which can modulate its reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
189763-10-8 |
|---|---|
Molekularformel |
C12H5ClO3 |
Molekulargewicht |
232.62 g/mol |
IUPAC-Name |
2-chlorobenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C12H5ClO3/c13-9-5-8-10(14)6-3-1-2-4-7(6)11(15)12(8)16-9/h1-5H |
InChI-Schlüssel |
ISQBCDSRDBURHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12566517.png)
![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)
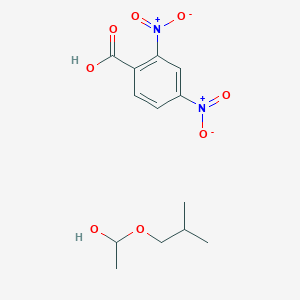
![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)
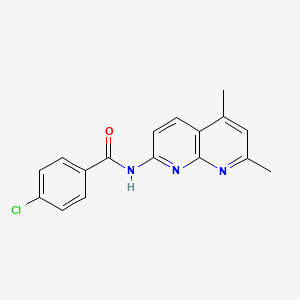

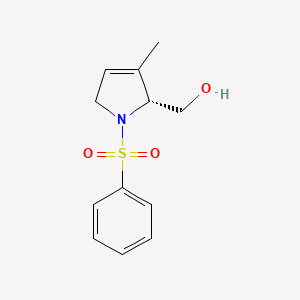
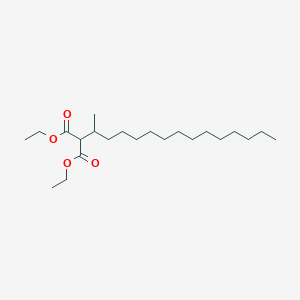
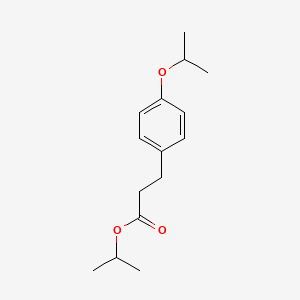
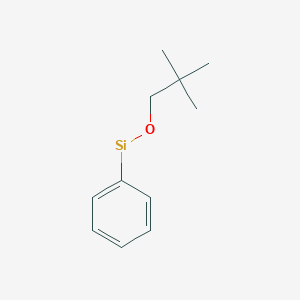
![3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one](/img/structure/B12566598.png)
methanone](/img/structure/B12566601.png)
